2,6-Dibromo-4-chlorobenzoic acid

Overview

Description

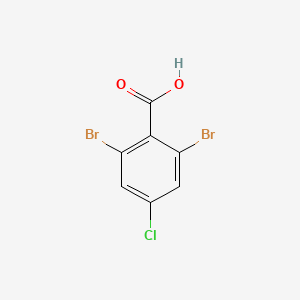

2,6-Dibromo-4-chlorobenzoic acid is an organic compound with the molecular formula C7H3Br2ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 2 and 6 positions and a chlorine atom at the 4 position

Mechanism of Action

Target of Action

2,6-Dibromo-4-chlorobenzoic acid is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a type of carbon-carbon bond-forming reaction . This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals . The compound’s role in this reaction suggests that it may affect various biochemical pathways, depending on the specific context of its use.

Pharmacokinetics

As a key intermediate in the synthesis of sglt2 inhibitors , its pharmacokinetic properties would be expected to influence the bioavailability of these drugs.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This reaction is a crucial step in the synthesis of various organic compounds, including SGLT2 inhibitors . The compound’s action thus has significant implications at the molecular and cellular levels.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-chlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes bromination to introduce bromine atoms at the 2 and 6 positions. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-chlorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield benzoic acid derivatives .

Scientific Research Applications

2,6-Dibromo-4-chlorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2,4-Dichlorobenzoic Acid: Another benzoic acid derivative with chlorine atoms at the 2 and 4 positions.

2,6-Dibromo-4-methylbenzoic Acid: Similar structure but with a methyl group instead of a chlorine atom at the 4 position.

Uniqueness: 2,6-Dibromo-4-chlorobenzoic acid is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Biological Activity

2,6-Dibromo-4-chlorobenzoic acid is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article delves into the biological activities of this compound, including its mechanisms of action, interactions with biological targets, and implications for therapeutic uses.

Chemical Structure and Properties

This compound features two bromine atoms and one chlorine atom attached to a benzoic acid framework. This halogenation significantly influences its chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 281.36 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Melting Point | 210-212 °C |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes by binding to their active sites. This interaction can modulate biochemical pathways, affecting metabolic processes in organisms.

- Receptor Binding : It has been shown to interact with cellular receptors, potentially influencing signaling pathways that regulate cell growth and differentiation .

- Dehalogenation Potential : Recent studies have highlighted the role of dehalogenating enzymes in the metabolism of halogenated compounds like this compound. These enzymes can facilitate the removal of halogen atoms, which may activate or deactivate certain biological functions .

Case Study 1: Enzymatic Activity

A study investigated the enzymatic activity of various brominated benzoic acids, including this compound. The results indicated that this compound exhibited moderate inhibition of NADPH-dependent reductive dehalogenases. The enzymatic activity was quantified as follows:

| Substrate | NADPH Consumption (μM/min) | % Maximum Rate |

|---|---|---|

| 3,5-Dibromo-4-hydroxybenzoic acid | 148 ± 1 | 100 |

| 3-Bromo-4-hydroxy phenylacetic acid | 147 ± 3 | 99.3 |

| This compound | Data not specified | Moderate activity |

This data suggests that while not the most active substrate, this compound still plays a significant role in enzymatic interactions relevant for bioremediation processes .

Case Study 2: Anti-biofilm Activity

Another study focused on the anti-biofilm properties of benzoic acid derivatives against Pseudomonas aeruginosa. It was found that formulations containing derivatives similar to this compound exhibited significant inhibition of biofilm formation at concentrations around 3 mM:

| Compound | Inhibition (%) at 3 mM |

|---|---|

| 2A4ClBA | 67 |

| 4A2ClBA | 28 |

This suggests potential applications in treating bacterial infections and controlling biofilm-related issues .

Properties

IUPAC Name |

2,6-dibromo-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKVBRWJUWGNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30774409 | |

| Record name | 2,6-Dibromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30774409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188663-74-3 | |

| Record name | 2,6-Dibromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30774409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.